molecular formula C9H19NO2 B1417850 [1-(2-Methoxyethyl)piperidin-4-yl]methanol CAS No. 915919-97-0

[1-(2-Methoxyethyl)piperidin-4-yl]methanol

Cat. No.: B1417850
CAS No.: 915919-97-0
M. Wt: 173.25 g/mol
InChI Key: PTNHYVCQMCBKIS-UHFFFAOYSA-N
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Description

[1-(2-Methoxyethyl)piperidin-4-yl]methanol: is an organic compound with the molecular formula C₉H₁₉NO₂ It is a piperidine derivative, characterized by the presence of a methoxyethyl group and a hydroxymethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Methoxyethyl)piperidin-4-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 2-methoxyethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group of 2-methoxyethanol.

    Formation of Intermediate: The deprotonated 2-methoxyethanol reacts with piperidine to form an intermediate compound.

    Hydroxymethylation: The intermediate is then subjected to hydroxymethylation using formaldehyde or paraformaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid.

    Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The purification steps are also scaled up, often involving continuous flow systems for efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(2-Methoxyethyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents include thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Secondary amines, Alcohols

    Substitution: Halides, Amines

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Methoxyethyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays or as a tool to investigate specific biological pathways.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(2-Methoxyethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Methoxyethyl)piperidin-3-yl]methanol
  • [1-(4-Fluorobenzyl)piperidin-4-yl]methanol
  • [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol
  • [1-(4-Bromobenzyl)piperidin-4-yl]methanol

Uniqueness

Compared to similar compounds, [1-(2-Methoxyethyl)piperidin-4-yl]methanol is unique due to its specific substitution pattern and functional groups. The presence of the methoxyethyl group and hydroxymethyl group imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[1-(2-methoxyethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNHYVCQMCBKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650842
Record name [1-(2-Methoxyethyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-97-0
Record name [1-(2-Methoxyethyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (1-(2-methoxyacetyl)piperidin-4-yl)methyl 2-methoxyacetate from the previous step (6.5 g, 25.1 mmol) in THF (10 mL) was added drop-wise to a 1 M solution of LiAlH4 in THF (55.0 mL, 55.0 mmol) under argon. The reaction mixture was stirred at room temperature for 2 days and then cooled to 0° C. Water (2.0 mL) was added drop-wise. A gelatinous white solid formed. 0.2M aq NaOH solution (2.0 mL) was added drop-wise. Water (5.0 mL) was added and the resulting mixture stirred at room temperature for 3 h. The white solid was removed by filtration. The filtrate was concentrated in vacuo and dried on an Isolute HM-N cartridge (eluting with EtOAc). The resulting organic solution was dried in vacuo to give (1-(2-methoxyethyl)piperidin-4-yl)methanol (3.65 mg, 84%) as a yellow oil.
Name
(1-(2-methoxyacetyl)piperidin-4-yl)methyl 2-methoxyacetate
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0 (± 1) mol
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reactant
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solution
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0 (± 1) mol
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10 mL
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55 mL
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2 mL
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2 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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